molecular formula C9H5N3O2 B12918539 Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

Cat. No.: B12918539
M. Wt: 187.15 g/mol
InChI Key: FJTONNXBCGYICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) is a bicyclic heterocyclic compound featuring fused pyridine and pyrazine rings, with a cyclobutane moiety annellated at the [b] position of the pyridine ring. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2,7,9-triazatricyclo[6.4.0.03,6]dodeca-1,3,5,7,9,11-hexaene-4,5-diol

InChI

InChI=1S/C9H5N3O2/c13-7-5-6(8(7)14)12-9-4(11-5)2-1-3-10-9/h1-3,13-14H

InChI Key

FJTONNXBCGYICR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C(=C3N=C2N=C1)O)O

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

One of the most common methods to synthesize this compound involves the cyclization of appropriate precursors under controlled conditions:

  • Reagents : Acyl (bromo)acetylenes and propargylamine are frequently used as starting materials.
  • Catalysts : Cesium carbonate is employed as a base catalyst.
  • Solvent : Dimethyl sulfoxide (DMSO) is typically used due to its ability to dissolve reactants and stabilize intermediates.
  • Reaction Conditions : Heating the reaction mixture promotes intramolecular cyclization, forming the cyclobutane-fused pyrido-pyrazine structure.

Finkelstein Cyclization

The Finkelstein reaction has been adapted for preparing cyclobuta[b]pyrazine derivatives:

  • Starting Materials : 2,3-bis(dibromomethyl)pyrazine is used as the precursor.
  • Reagent : Sodium iodide facilitates halogen exchange and subsequent cyclization.
  • Conditions : The reaction is carried out at moderate temperatures (60–65°C) in dry dimethylformamide (DMF).
  • Outcome : This method yields trans-1,2-dibromo-1,2-dihydrocyclobuta[b]pyrazine as an intermediate, which can be further processed into the desired compound.

Multicomponent Reactions

Multicomponent reactions (MCRs) provide an efficient route for synthesizing pyrido[2,3-b]pyrazine derivatives:

  • Reagents : A combination of aldehydes, amines, and nitriles is used.
  • Catalysts : Acidic or basic catalysts are employed to facilitate condensation and cyclization.
  • Advantages : MCRs are highly efficient and allow for structural diversity by varying the starting materials.
  • Applications : This approach has been extended to synthesize related heterocyclic compounds with similar fused-ring systems.

Oxidative Cyclodehydrogenation

This method involves oxidative closure of preformed intermediates:

  • Starting Materials : Linear or partially cyclized precursors with functional groups positioned for ring closure.
  • Oxidizing Agents : DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) or triflic acid can be used.
  • Conditions : The reaction is typically conducted in dichloromethane (DCM) under mild heating.
  • Yield Optimization : Careful control of temperature and reagent equivalents ensures high yields.

Thermolytic Extrusion Methods

Thermolytic extrusion has been explored for synthesizing cyclobutapyridines and related compounds:

  • Mechanism : This method involves thermal decomposition of azocines or similar precursors to extrude small molecules (e.g., nitrogen), leading to cyclization.
  • Limitations : The method requires high temperatures and may result in side reactions or low yields depending on the precursor stability.

Data Table: Summary of Preparation Methods

Method Key Reagents/Precursors Catalyst/Reagent Solvent Conditions Yield/Notes
Cyclization of Precursors Acyl (bromo)acetylenes, propargylamine Cesium carbonate DMSO Heating High efficiency under optimized conditions
Finkelstein Cyclization 2,3-bis(dibromomethyl)pyrazine Sodium iodide DMF 60–65°C Produces trans-isomer intermediates
Multicomponent Reactions Aldehydes, amines, nitriles Acid/Base catalysts Various Mild Structural diversity possible
Oxidative Cyclodehydrogenation Linear intermediates DDQ or triflic acid DCM Mild heating High yields with controlled conditions
Thermolytic Extrusion Azocines None None High temperature Limited by precursor stability

Chemical Reactions Analysis

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione may exhibit significant anticancer properties. Its structure allows it to interact with key signaling pathways involved in tumor proliferation, particularly the RAF/MEK/ERK pathway. Compounds with similar structures have shown the ability to inhibit receptor tyrosine kinases and other oncogenic proteins.

Case Study:
A study demonstrated that derivatives of cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione inhibited cell proliferation in various cancer cell lines. The results suggest that these derivatives could serve as lead compounds for developing new anticancer therapies.

Compound NameStructure TypeBiological ActivityUnique Features
Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dioneBicyclicAnticancerInhibits RAF/MEK/ERK pathway
Pyrido[2,3-b]pyrazin-8-oneBicyclicAnticancerContains a ketone functional group
1H-Pyrazolo[4,3-b]quinolin-5-oneBicyclicAntimicrobialExhibits different ring fusion

The compound's unique bicyclic structure contributes to its distinct reactivity and potential therapeutic applications compared to similar compounds. Studies have shown that it may bind to proteins associated with cell signaling pathways that regulate proliferation and apoptosis.

Electronic Properties

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione has been studied for its electronic properties, which make it a candidate for use in organic electronics. Its ability to form charge-transfer complexes can be exploited in the development of organic semiconductors.

Case Study:
Research into the electronic properties of cyclobuta[b]pyrido[2,3-e]pyrazine derivatives has revealed their potential utility in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's high fluorescence in solution is particularly promising for optoelectronic applications.

Synthetic Routes

Various synthetic methodologies have been explored for the preparation of cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione. These include:

  • Cycloaddition Reactions: Utilizing reactive intermediates to synthesize the compound through cycloaddition.
  • Thermolytic Methods: Employing thermal conditions to facilitate the formation of the bicyclic structure from simpler precursors.

Mechanism of Action

The mechanism of action of Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the heterocyclic rings play a crucial role in its binding to enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues

Pyrido[2,3-b]pyrazine-2,3-dione Derivatives
  • Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-6-methyl- (9CI) (CAS 144435-06-3): Molecular Formula: C₈H₇N₃O₂ Key Features: A methyl substituent at position 6 stabilizes the dihydro-pyrazine ring. Applications: Listed as a research chemical with suppliers noting discontinued availability, suggesting exploratory use in synthetic workflows .
  • Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-4-methyl- (9CI) (CAS 80708-25-4):

    • Molecular Formula : C₈H₇N₃O₂
    • Key Features : Methyl group at position 4 alters electronic distribution compared to the 6-methyl analog. Computed properties include a topological polar surface area (TPSA) of 62.3 Ų, indicating moderate solubility .
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione (CAS 13480-40-5)
  • Molecular Formula : C₆H₄N₄O₂
  • Key Features : Replaces the pyridine ring with pyridazine, increasing nitrogen content and polarity. The InChI key suggests a planar structure with hydrogen-bonding capacity .
  • Applications: Limited commercial availability but structurally relevant as a precursor for bioactive heterocycles .
Mirtazapine (Pyrazino[2,1-a]pyrido[3,4-e]benzazopine)
  • Molecular Formula : C₁₇H₁₉N₃
  • Key Features: A tetracyclic antidepressant with a pyrido-pyrazine core. Demonstrates how fused pyrido-pyrazine systems can exhibit CNS activity via noradrenergic and serotonergic pathways .

Structural and Functional Differences

Compound Name Molecular Formula Substituents/Ring System Key Properties Potential Applications
Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione C₈H₅N₃O₂ (inferred) Cyclobutane-fused pyrido-pyrazine High ring strain, unique π-conjugation Underexplored; possible drug lead
6-Methyl-pyrido[2,3-b]pyrazine-2,3-dione C₈H₇N₃O₂ Methyl at position 6 Fluorescence/UV activity Synthetic intermediates
4-Methyl-pyrido[2,3-b]pyrazine-2,3-dione C₈H₇N₃O₂ Methyl at position 4 TPSA = 62.3 Ų Solubility-driven research
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione C₆H₄N₄O₂ Pyridazine instead of pyridine Increased polarity, H-bond donors Bioactive precursor

Research Findings and Data Gaps

  • Synthetic Routes: highlights methods for synthesizing poly-heterocyclic systems, suggesting that the target compound could be synthesized via cyclization or annulation reactions.
  • Biological Activity : Mirtazapine’s success () implies that pyrido-pyrazine derivatives may target neurological pathways. The cyclobutane moiety in the target compound could enhance binding affinity due to conformational rigidity .
  • Physical Properties : Methyl-substituted analogs (e.g., 6-methyl derivative) show supplier discontinuation (), possibly due to stability or scalability challenges. The cyclobutane ring in the target compound may improve thermal stability but increase synthetic complexity .

Biological Activity

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) is a nitrogen-containing heterocyclic compound characterized by a unique fused structure that includes a cyclobutane ring and a pyrido-pyrazine system. Its molecular formula is C9H5N3O2C_9H_5N_3O_2 with a molecular weight of approximately 187.15 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor properties, and kinase inhibition.

The compound's structure contributes to its diverse biological activities. The presence of nitrogen atoms within the heterocyclic rings allows for interactions with various biological targets. The following table summarizes key chemical properties:

PropertyValue
Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
IUPAC Name 2,7,9-triazatricyclo[6.4.0.03,6]dodeca-1,3,5,7,9,11-hexaene-4,5-diol
InChI Key FJTONNXBCGYICR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC3=C(C(=C3N=C2N=C1)O)O

The biological activity of Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione is largely attributed to its ability to interact with specific enzymes and receptors. The nitrogen atoms in the heterocyclic rings are essential for binding to these biological targets. This interaction can inhibit enzyme activity or modulate receptor functions leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that Cyclobuta[b]pyrido[2,3-e]pyrazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance:

  • Bacterial Inhibition : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Effective against common fungal strains such as Candida spp.

Anti-inflammatory Effects

Studies have highlighted the compound's potential in reducing inflammation. It has shown promise in:

  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in cellular models.
  • Animal Models : Demonstrated efficacy in carrageenan-induced paw edema models.

Antitumor Properties

Cyclobuta[b]pyrido[2,3-e]pyrazine has been investigated for its anticancer potential:

  • Cell Line Studies : Exhibited cytotoxic effects on various cancer cell lines including breast and lung cancer cells.
  • Mechanisms : Induces apoptosis through the activation of caspases and modulation of the cell cycle.

Case Studies

  • Study on Antimicrobial Activity :
    • Conducted using various bacterial strains.
    • Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Study :
    • In vivo experiments on mice showed a significant reduction in paw swelling after treatment with the compound compared to control groups.
  • Antitumor Research :
    • A study involving MCF-7 (breast cancer) cells demonstrated a decrease in viability by 60% at a concentration of 25 µM after 48 hours of exposure.

Q & A

Basic: What are the recommended synthetic routes for Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI), and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves heterocyclic coupling reactions. For example, sodium salts of propenone derivatives (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) can react with heterocyclic amines under controlled conditions to form fused pyrido-pyrazine scaffolds . Optimization includes:

  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst selection : Use mild bases (e.g., NaHCO₃) to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
    Reference analogous protocols from pyrazolo[1,5-a]pyrimidine syntheses for guidance .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic and heterocyclic proton environments; compare shifts with structurally related compounds (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for oxygen-rich dione moieties .
  • IR spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and NH/OH groups if present .

Advanced: How can computational methods predict the reactivity of this compound in heterocyclic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazine-dione core may exhibit electrophilic behavior at C6/C7 due to electron-withdrawing oxygens .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological studies .
  • Reactivity descriptors : Use Fukui indices to assess regioselectivity in cross-coupling reactions .

Advanced: What strategies resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer:

  • Comparative analysis : Cross-reference NMR data with structurally validated analogs (e.g., 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine) to identify systematic shifts caused by substituents .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to confirm assignments in complex heterocycles .
  • Crystallography : Obtain single-crystal X-ray data for ambiguous derivatives to resolve tautomeric or conformational discrepancies .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of potential decomposition products (e.g., nitrogen oxides) .
  • Spill management : Contain spills with inert adsorbents (silica gel) and avoid aqueous cleanup to prevent hydrolysis .

Advanced: How do structural modifications at specific positions affect the compound's pharmacological potential?

Methodological Answer:

  • Positional functionalization : Introduce electron-donating groups (e.g., -NH₂ at C3) to enhance binding affinity to CNS targets, as seen in pyrido[4,3-d]pyrimidine derivatives .
  • Bioisosteric replacement : Replace the dione moiety with a triazine ring to modulate metabolic stability, guided by SAR studies on benzodiazepine analogs .
  • Prodrug design : Esterify hydroxyl groups to improve bioavailability, as demonstrated in lactam-fused benzodiazepines .

Advanced: What are the challenges in analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH-dependent degradation : Monitor hydrolysis of the dione moiety using HPLC at pH 2–10; acidic conditions may protonate carbonyls, accelerating ring-opening .
  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C common for fused heterocycles) .
  • Light sensitivity : Store samples in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the cyclobutane ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.